REACTION_CXSMILES
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[CH2:1]([C:3]1[CH:8]=[C:7]([CH3:9])[NH:6][C:5](=[O:10])[C:4]=1[C:11]#[N:12])[CH3:2].Cl[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C1(C)C=CC=CC=1.[Ag-]=O>[CH2:14]([O:10][C:5]1[C:4]([C:11]#[N:12])=[C:3]([CH2:1][CH3:2])[CH:8]=[C:7]([CH3:9])[N:6]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1
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Name
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|
Quantity
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1.1 g
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Type
|
reactant
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Smiles
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C(C)C1=C(C(NC(=C1)C)=O)C#N
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Name
|
|
Quantity
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1.1 mL
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Type
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reactant
|
Smiles
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ClCC1=CC=CC=C1
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Name
|
|
Quantity
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22.7 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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1.8 g
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Type
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catalyst
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Smiles
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[Ag-]=O
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to 23° C.
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Type
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FILTRATION
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Details
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then filtered through CELITE®
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated under vacuum
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Type
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CUSTOM
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Details
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The residue was purified by column chromatography (heptane/EtOAc)
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Name
|
|
Type
|
product
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Smiles
|
C(C1=CC=CC=C1)OC1=NC(=CC(=C1C#N)CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.42 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |